molecular formula C22H23N3O3S B2864636 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide CAS No. 450344-27-1

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide

Cat. No.: B2864636
CAS No.: 450344-27-1
M. Wt: 409.5
InChI Key: RILXFKLLELVNBV-UHFFFAOYSA-N
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Description

The compound N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide features a complex heterocyclic architecture combining a thieno[3,4-c]pyrazole core with a 2,3-dimethoxybenzamide substituent.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-13-7-5-9-18(14(13)2)25-21(16-11-29-12-17(16)24-25)23-22(26)15-8-6-10-19(27-3)20(15)28-4/h5-10H,11-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILXFKLLELVNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b)

Key Similarities and Differences :

  • Core Structure: Both compounds contain a benzamide group linked to a pyrazole-derived heterocycle.
  • Substituents : The target compound features 2,3-dimethoxybenzamide and 2,3-dimethylphenyl groups, whereas 10b has an ethyl group and a 5-methylpyrazole. These differences influence lipophilicity, with the dimethoxy groups likely enhancing solubility in polar solvents compared to 10b’s ethyl substituent.
  • Elemental Composition :
Compound Formula C (%) H (%) N (%)
Target C₂₃H₂₃N₃O₃S ~65.5* ~5.5* ~10.0*
10b C₁₂H₁₃N₃O 66.96 6.09 19.52

*Estimated values based on molecular formula.

Functional Implications: The thienopyrazole system in the target compound may confer enhanced thermal stability and binding affinity compared to 10b, though experimental data are required to confirm this.

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

Structural Contrasts :

  • Backbone: The target compound is a benzamide, while herbicides like alachlor and pretilachlor are chloroacetamides.
  • Substituent Patterns :
Compound Key Substituents Functional Impact
Target 2,3-Dimethylphenyl, dimethoxy Increased steric hindrance, lipophilicity
Alachlor 2,6-Diethylphenyl, methoxymethyl Herbicidal activity via acetamide moiety

Diethyl 8-Cyano-7-(4-Nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine Derivative (1l)

Heterocyclic Comparison :

  • While compound 1l contains a tetrahydroimidazopyridine core, the target compound’s thienopyrazole system is fully aromatic. This difference impacts electronic properties and conformational flexibility, with the latter favoring planar, rigid structures conducive to stacking interactions.
  • Substituent Effects: The nitro and cyano groups in 1l enhance electron-withdrawing character, whereas the target’s methoxy groups are electron-donating. This contrast could influence redox behavior and solubility.

Biological Activity

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The presence of the dimethylphenyl group and dimethoxybenzamide moiety contributes to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that it may exert its effects by:

  • Binding to Enzymes: The compound may interact with various enzymes, altering their activity and influencing metabolic pathways.
  • Modulating Receptors: It may act as an agonist or antagonist at certain receptors involved in key physiological processes.

Anticancer Activity

Research has indicated that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. For instance:

  • In vitro Studies: Compounds derived from thieno[3,4-c]pyrazoles have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.
  • Mechanistic Insights: These compounds may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell cycle progression.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also noteworthy:

  • Inhibition of Pro-inflammatory Cytokines: Studies have demonstrated that thieno[3,4-c]pyrazole derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.
  • Animal Models: In vivo studies utilizing animal models of inflammation have shown reduced edema and pain responses following administration of related compounds.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerCytotoxicity against cancer cells; IC50 < 0.1 mM
Anti-inflammatoryReduced cytokine levels in vitro; decreased edema in vivo
Analgesic ActivitySignificant pain relief in hot plate tests

Detailed Research Findings

  • Anticancer Studies:
    • A series of thieno[3,4-c]pyrazole derivatives were synthesized and evaluated for their anticancer properties. Notably, one derivative exhibited an IC50 value of 0.03 mM against breast cancer cells, highlighting the potential for further development as an anticancer agent .
  • Inflammation Models:
    • In a study assessing anti-inflammatory effects in murine models, the administration of thieno[3,4-c]pyrazole derivatives led to a significant reduction in paw swelling and inflammatory markers compared to controls .
  • Analgesic Effects:
    • The analgesic activity was evaluated using both the hot plate test and acetic acid-induced writhing test in mice. Results indicated that several derivatives provided significant pain relief compared to baseline measurements .

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